Cas no 1864015-25-7 (3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride)
3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride
- 3-(2H-triazol-4-yl)propanoic acid;hydrochloride
- Z2235677946
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- MDL: MFCD29041194
- Inchi: 1S/C5H7N3O2.ClH/c9-5(10)2-1-4-3-6-8-7-4;/h3H,1-2H2,(H,9,10)(H,6,7,8);1H
- InChI Key: WIRFIXMVWZBYQB-UHFFFAOYSA-N
- SMILES: Cl.OC(CCC1C=NNN=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 128
- Topological Polar Surface Area: 78.9
3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H955520-5mg |
3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride |
1864015-25-7 | 5mg |
$ 70.00 | 2022-06-04 | ||
| TRC | H955520-10mg |
3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride |
1864015-25-7 | 10mg |
$ 95.00 | 2022-06-04 | ||
| TRC | H955520-50mg |
3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride |
1864015-25-7 | 50mg |
$ 340.00 | 2022-06-04 | ||
| Enamine | EN300-244947-0.05g |
3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride |
1864015-25-7 | 95% | 0.05g |
$216.0 | 2024-06-19 | |
| Enamine | EN300-244947-0.1g |
3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride |
1864015-25-7 | 95% | 0.1g |
$322.0 | 2024-06-19 | |
| Enamine | EN300-244947-0.25g |
3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride |
1864015-25-7 | 95% | 0.25g |
$459.0 | 2024-06-19 | |
| Enamine | EN300-244947-0.5g |
3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride |
1864015-25-7 | 95% | 0.5g |
$723.0 | 2024-06-19 | |
| Enamine | EN300-244947-1.0g |
3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride |
1864015-25-7 | 95% | 1.0g |
$928.0 | 2024-06-19 | |
| Enamine | EN300-244947-2.5g |
3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride |
1864015-25-7 | 95% | 2.5g |
$1819.0 | 2024-06-19 | |
| Enamine | EN300-244947-5.0g |
3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride |
1864015-25-7 | 95% | 5.0g |
$2692.0 | 2024-06-19 |
3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride
3-(1H-1,2,3-Triazol-4-yl)Propanoic Acid Hydrochloride: A Comprehensive Overview
3-(1H-1,2,3-Triazol-4-yl)Propanoic Acid Hydrochloride, also known by its CAS number CAS No. 1864015-25-7, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is a hydrochloride salt of 3-(1H-1,2,3-triazol-4-yl)propanoic acid, which belongs to the class of triazole-containing carboxylic acids. The presence of the triazole ring introduces unique chemical properties that make this compound a valuable building block in drug discovery and material science.
The structure of 3-(1H-1,2,3-Triazol-4-yl)Propanoic Acid Hydrochloride consists of a propanoic acid backbone with a triazole substituent at the third carbon atom. The triazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This arrangement confers stability and reactivity to the molecule, making it suitable for various chemical transformations. The hydrochloride form of the compound indicates that it exists as a salt with hydrochloric acid, which is common for compounds with acidic protons like carboxylic acids.
Recent studies have highlighted the potential of triazole-containing compounds in medicinal chemistry. For instance, researchers have explored the use of triazoles as bioisosteres or scaffolds for designing bioactive molecules. The ability of triazoles to form hydrogen bonds and participate in π-π interactions makes them ideal for modulating pharmacokinetic properties such as solubility and permeability. In this context, 3-(1H-1,2,3-Triazol-4-yl)Propanoic Acid Hydrochloride has been investigated for its potential role in drug delivery systems and as a precursor for more complex molecules.
The synthesis of CAS No. 1864015-25-7 typically involves multi-step organic reactions. One common approach is the formation of the triazole ring via a click chemistry reaction, such as the Huisgen cycloaddition between an alkyne and an azide. This method is highly efficient and selective, making it a preferred route for constructing triazole-containing compounds. Once the triazole ring is formed, further functionalization can be carried out to introduce the carboxylic acid group and subsequently convert it into its hydrochloride salt.
In terms of applications, 3-(1H-1,2,3-Triazol-4-yl)Propanoic Acid Hydrochloride has shown promise in several areas. In pharmaceutical research, it has been used as a template for designing inhibitors of various enzymes and receptors. For example, studies have demonstrated its ability to modulate kinase activity, which is critical in treating diseases such as cancer and inflammatory disorders. Additionally, the compound has been explored for its potential in antibacterial and antifungal applications due to its unique chemical structure.
The physical properties of CAS No. 1864015-25-7 are also noteworthy. It exists as a crystalline solid with a melting point around 200°C under standard conditions. The compound is soluble in polar solvents such as water and ethanol but exhibits limited solubility in non-polar solvents like hexane or dichloromethane. These properties make it suitable for various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
In recent years, advancements in computational chemistry have enabled researchers to predict the behavior of compounds like 3-(1H-1,2,3-Triazol-4-yl)Propanoic Acid Hydrochloride with greater accuracy. Molecular docking studies have revealed potential binding modes with target proteins, providing insights into its therapeutic potential. Furthermore, machine learning algorithms have been employed to predict pharmacokinetic parameters such as absorption and metabolism based on its structural features.
The environmental impact of CAS No. 1864015-25-7 has also been a topic of interest among researchers concerned with green chemistry principles. Studies have focused on developing sustainable synthesis routes that minimize waste generation and reduce reliance on hazardous reagents. For instance, catalytic methods using transition metals or enzymes have been explored to facilitate key steps in its synthesis while maintaining high yields.
In conclusion, 3-(1H-1,2,3-Triazol
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